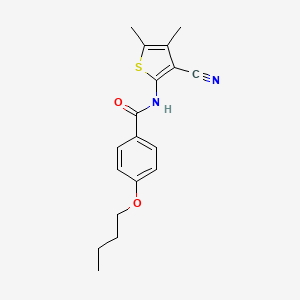

4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-4-5-10-22-15-8-6-14(7-9-15)17(21)20-18-16(11-19)12(2)13(3)23-18/h6-9H,4-5,10H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAJLNDHQAZMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . This method can be performed without solvents at room temperature or with stirring at elevated temperatures. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has a wide range of scientific research applications:

Chemistry: It is used in organic synthesis and catalyst development due to its unique structure and reactivity.

Biology: The compound’s potential biological activities make it a subject of interest in biochemical research.

Medicine: Researchers explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in material science investigations, contributing to the development of new materials with desirable properties.

Mechanism of Action

The mechanism by which 4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Benzamides

(a) N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)Thio)Acetamide (Compound 2)

- Structure: Shares a cyano-substituted heterocyclic core (pyridine instead of thiophene) and a benzamide-linked side chain.

- Activity : Exhibits insecticidal activity against Aphis craccivora Koch, outperforming acetamiprid, a commercial insecticide .

- Key Difference : The pyridine core and distyryl substituents in Compound 2 may enhance π-π stacking interactions with insect targets, whereas the thiophene and dimethyl groups in the target compound could favor steric stabilization in hydrophobic pockets .

(b) 2-Chloro-N-{2-[5-({2-[(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-yl)Amino]-2-Oxoethyl}Thio)-4-Ethyl-4H-1,2,4-Triazol-3-yl]Ethyl}Benzamide

- Structure: Contains a benzothiophene core with a cyano group and a chloro-substituted benzamide.

- Activity : Investigated for SARS-CoV-2 entry inhibition via ACE2 targeting (docking score: -5.51 kcal/mol) .

- Key Difference : The tetrahydrobenzothiophene scaffold and triazole moiety may improve ACE2 binding compared to the target compound’s simpler thiophene structure. However, the target’s butoxy group could enhance solubility and bioavailability .

Benzamide Derivatives with Acyl Chains

(a) 2-Tetradecanoylamino-1-(3-Carboxyphenyl)Benzamide (Compound 17)

- Structure: Features a long acyl chain (tetradecanoyl) and a carboxyphenyl group.

- Activity : Shows 79% inhibition of PCAF histone acetyltransferase (HAT), outperforming anacardic acid (68%) .

- Key Difference: While the target compound lacks a long acyl chain, its butoxy group may mimic hydrophobic interactions observed in Compound 15. The cyano group in the thiophene ring could substitute for the carboxyphenyl’s electronic effects .

Triazole- and Thiophene-Based Inhibitors

(a) S-Alkylated 1,2,4-Triazoles [10–15]

Critical Analysis and Contradictions

- Substituent Effects : While long acyl chains enhance PCAF HAT inhibition in some benzamides , the target compound’s butoxy group may balance hydrophobicity and solubility better than extreme chain lengths.

- Electron-Withdrawing Groups: Cyano substituents (as in the target compound) improve electronic interactions in enzyme binding compared to halogens (e.g., chloro in ), but may reduce metabolic stability .

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can be represented as follows:

- Molecular Formula : C15H18N2O2S

- Molecular Weight : 286.38 g/mol

- CAS Number : Not available in the search results.

Structural Features

The compound features:

- A butoxy group which enhances lipophilicity.

- A cyano group that may contribute to its reactivity and biological activity.

- A thiophene ring which is known for its electronic properties that can influence biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related class of compounds showed promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10.5 |

| Compound B | HeLa (Cervical Cancer) | 8.2 |

| This compound | TBD | TBD |

Note: Specific data for this compound is currently unavailable; further studies are needed to determine its IC50 values.

The proposed mechanisms by which similar compounds exert their anticancer effects include:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : Preventing the replication of cancer cells.

- Interference with Signal Transduction Pathways : Modulating pathways critical for cancer cell survival.

Case Studies

-

Study on Related Thiophene Derivatives :

- A study evaluated a series of thiophene derivatives and found that those with electron-withdrawing groups (like cyano) exhibited enhanced cytotoxicity against breast cancer cells.

- The mechanism was attributed to increased apoptosis rates and reduced migration of cancer cells.

-

Pharmacokinetics and Toxicology :

- Research into pharmacokinetics showed that similar compounds demonstrated favorable absorption and distribution characteristics, suggesting potential for therapeutic use.

- Toxicological assessments indicated that while some derivatives exhibited cytotoxicity towards cancer cells, they also showed selectivity, sparing normal cells at lower concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.